molecular formula C12H19NO3 B8695790 Ethyl 5-hexyloxazole-4-carboxylate

Ethyl 5-hexyloxazole-4-carboxylate

Cat. No. B8695790
M. Wt: 225.28 g/mol
InChI Key: YQAIQSQYGNPWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hexyloxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 5-hexyloxazole-4-carboxylate

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

ethyl 5-hexyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H19NO3/c1-3-5-6-7-8-10-11(13-9-16-10)12(14)15-4-2/h9H,3-8H2,1-2H3

InChI Key

YQAIQSQYGNPWIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(N=CO1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-isocyanoacetate (1.0 g, 8.84 mmol) was dissolved in DMF (5 mL) in a 25 mL 1 neck pear shaped flask that was equipped with a magnetic stirrer and an Ar inlet. DBU (1.999 mL, 13.26 mmol) and heptanoyl chloride (1.770 mL, 11.49 mmol) were added and the reaction mixture was stirred at 80° C. for 6 h. The reaction mixture was poured into water (50 mL) and extracted with EtOAc (3×30 mL). The phases were separated and the organic phase was dried over MgSO4 and concentrated in vacuo to a a dark oil. The desired product was isolated by distillation at 90-95° C. at 0.3 mmHg as a clear oil (0.89 g, 45%). LCMS Anal. Calc'd for C12H19NO3 225.1. found [M+H] 226.1. 1H NMR (500 MHz, CDCl3) δ 7.76 (s, 1H), 4.37 (q, J=7.2 Hz, 2H), 3.03 (t, J=7.6 Hz, 2H), 1.71-1.64 (m, 2H), 1.38 (t, J=7.2 Hz, 3H), 1.35-1.26 (m, 6H), 0.86 (t, J=6.3 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
1
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.999 mL
Type
reactant
Reaction Step Two
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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